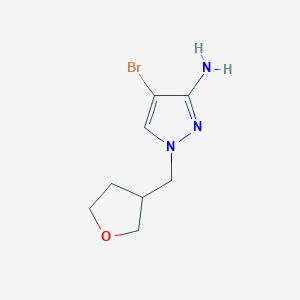

4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine

Beschreibung

4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine is a brominated pyrazole derivative characterized by a 3-aminopyrazole core substituted at position 1 with an oxolan-3-ylmethyl group (tetrahydrofuran-derived alkyl chain) and at position 4 with a bromine atom. Its molecular formula is C₉H₁₄BrN₃O (molecular weight: 276.13 g/mol). This compound is of interest in medicinal chemistry and materials science due to the versatility of pyrazole scaffolds in drug design and functional materials .

Eigenschaften

Molekularformel |

C8H12BrN3O |

|---|---|

Molekulargewicht |

246.10 g/mol |

IUPAC-Name |

4-bromo-1-(oxolan-3-ylmethyl)pyrazol-3-amine |

InChI |

InChI=1S/C8H12BrN3O/c9-7-4-12(11-8(7)10)3-6-1-2-13-5-6/h4,6H,1-3,5H2,(H2,10,11) |

InChI-Schlüssel |

PNGUSWOFYKTZKQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC1CN2C=C(C(=N2)N)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine typically involves the bromination of a pyrazole derivative followed by the introduction of an oxolan-3-ylmethyl group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Key Comparative Insights

- Polarity and Solubility: The oxolan-3-ylmethyl group in the target compound introduces an ether oxygen, likely improving aqueous solubility compared to analogs with non-polar substituents (e.g., ethyl or benzyl groups). Fluorinated benzyl derivatives (e.g., 2-fluorobenzyl) balance lipophilicity and polarity for optimal membrane permeability .

- Electronic Effects: Bromine at position 4 is an electron-withdrawing group, stabilizing the pyrazole ring and directing electrophilic substitution.

- Synthetic Accessibility : Ethyl and benzyl-substituted derivatives are typically synthesized via straightforward alkylation of pyrazole precursors , while oxolan-3-ylmethyl derivatives may require multi-step synthesis involving protection/deprotection of the tetrahydrofuran ring .

- Biological Relevance : Sulfonamide-containing pyrazoles (e.g., compounds in ) show antimicrobial and anti-inflammatory activity, while fluorinated and iodinated analogs are explored for targeted therapies and imaging .

Biologische Aktivität

4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that exhibits significant biological activity, particularly in pharmacological applications. The unique structural features of this compound, which include a bromine atom and an oxolane moiety, suggest diverse interactions with biological systems. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C10H14BrN3O

- Molecular Weight : 260.15 g/mol

- CAS Number : Not yet assigned

Biological Activity Overview

The biological activity of 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine can be categorized into several key areas:

1. Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit various enzymes involved in metabolic pathways. Such inhibition could affect cellular processes and has implications for diseases related to metabolic dysregulation.

2. Receptor Modulation

The structural features of 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine allow for potential interactions with neurotransmitter receptors. This could influence signaling pathways related to mood and cognition, suggesting its use in treating neurological disorders.

3. Antimicrobial Activity

Research has shown that pyrazole derivatives possess antimicrobial properties. The presence of the oxolane ring may enhance the compound's efficacy against various bacterial strains, making it a candidate for further studies in antibiotic development.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of several pyrazole derivatives, including compounds similar to 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine. The results indicated that pyrazole compounds exhibited significant activity against E. coli and S. aureus. The oxolane substitution was found to enhance the overall antimicrobial efficacy compared to other structural analogs.

| Compound | Target Bacteria | Activity |

|---|---|---|

| 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine | E. coli | Moderate |

| Similar Pyrazole Derivative | S. aureus | High |

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition revealed that compounds with a similar structure to 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine could inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters. This inhibition suggests potential applications in treating depression and anxiety disorders.

The mechanisms by which 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine exerts its biological effects are still under investigation but may include:

- Binding Affinity : The bromine atom may enhance binding affinity to target receptors or enzymes.

- Oxolane Interaction : The oxolane structure may facilitate unique interactions within biological systems, potentially altering drug metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.